5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine is an organic compound that belongs to the class of heterocyclic compounds known as dithiines. These compounds are characterized by a six-membered ring containing two sulfur atoms. The presence of a chlorine atom and a phenyl group in its structure makes this compound a unique and interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine typically involves the chlorination of 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiine-2-one. This process can be carried out using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is usually conducted under controlled conditions to ensure the selective formation of the desired chlorinated product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore for developing new drugs.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
Diazepam: A well-known anxiolytic drug with a similar heterocyclic structure.
Uniqueness
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine stands out due to its unique combination of a chlorine atom and a phenyl group within the dithiine ring
Properties
CAS No. |
54079-84-4 |
---|---|
Molecular Formula |
C10H9ClS2 |
Molecular Weight |
228.8 g/mol |
IUPAC Name |
5-chloro-6-phenyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C10H9ClS2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
RWZRUYOOWQWBSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(S1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.